molecular formula C18H17BrN2O5 B5326193 ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate

ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate

Cat. No. B5326193
M. Wt: 421.2 g/mol
InChI Key: JEMIUCIUPHYLGL-XNTDXEJSSA-N
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Description

Ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate, also known as BBAG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBAG belongs to the class of acryloyl glycinate derivatives and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate is not fully understood, but several studies have proposed that it exerts its biological effects by modulating various signaling pathways. For instance, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the reduction of inflammatory cytokine levels, and the modulation of various signaling pathways. Additionally, this compound has been shown to possess neuroprotective and cardioprotective effects, making it a potential candidate for the treatment of neurological and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate in lab experiments is its potent biological activity, which allows for the investigation of its potential therapeutic applications in various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the research on ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate. One of the areas that require further investigation is the mechanism of action of this compound, as the exact molecular targets of this compound are not fully understood. Additionally, further studies are needed to evaluate the efficacy of this compound in vivo and to determine its pharmacokinetic and pharmacodynamic properties. Finally, the potential synergistic effects of this compound with other drugs or compounds should be investigated, as this may enhance its therapeutic efficacy.

Synthesis Methods

Ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate can be synthesized using a multi-step procedure that involves the reaction of 4-bromobenzoyl chloride with glycine ethyl ester, followed by the condensation of the resulting product with 2-furylacrylic acid. The final product is obtained by esterification of the carboxylic acid group with ethanol.

Scientific Research Applications

Ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Several studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

ethyl 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O5/c1-2-25-16(22)11-20-18(24)15(10-14-4-3-9-26-14)21-17(23)12-5-7-13(19)8-6-12/h3-10H,2,11H2,1H3,(H,20,24)(H,21,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMIUCIUPHYLGL-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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